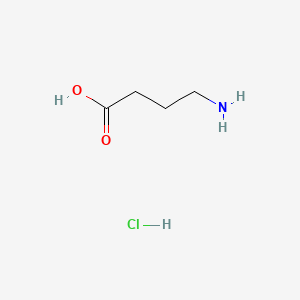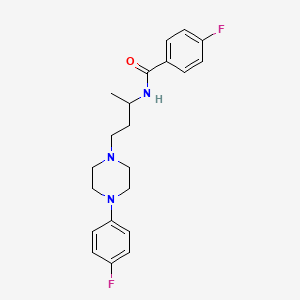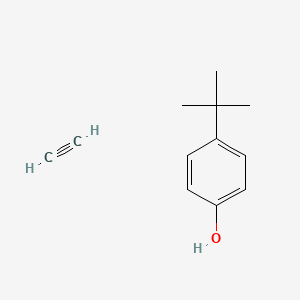
Acetylene;4-tert-butylphenol
Overview
Description
Acetylene;4-tert-butylphenol: is an organic compound with the formula (CH₃)₃CC₆H₄OH. It is one of three isomeric tert-butyl phenols and is a white solid with a distinct phenolic odor. This compound is known for its solubility in basic water and its significant role in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetylene;4-tert-butylphenol can be prepared by acid-catalyzed alkylation of phenol with isobutene. This process often results in 2-tert-butylphenol as a major side product. Additionally, it can be produced through diverse transalkylation reactions .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of catalysts to enhance the reaction efficiency. For instance, the use of NaOH-treated Hβ zeolite has been shown to improve the selectivity of the alkylation process, resulting in higher yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: Acetylene;4-tert-butylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Hydrogenation of this compound yields trans-4-tert-butylcyclohexanol.
Substitution: It can react with epichlorohydrin and sodium hydroxide to produce glycidyl ether.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.
Substitution: Epichlorohydrin and sodium hydroxide are used for producing glycidyl ether.
Major Products:
Oxidation: Quinones
Reduction: Trans-4-tert-butylcyclohexanol
Substitution: Glycidyl ether
Scientific Research Applications
Acetylene;4-tert-butylphenol has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of calixarenes and as a reagent in various organic reactions.
Biology: It has been studied for its potential depigmenting properties and as an endocrine disruptor.
Medicine: Research has explored its antifungal activity, particularly against plant pathogens.
Industry: It is used in the production of epoxy resins, curing agents, polycarbonate resins, and phenolic resins.
Mechanism of Action
The mechanism by which Acetylene;4-tert-butylphenol exerts its effects involves several molecular targets and pathways:
Antifungal Activity: It disrupts the cell wall, cell membrane, and redox homeostasis of fungi, leading to cell death.
Endocrine Disruption: It interacts with hormone receptors, potentially altering hormonal balance.
Comparison with Similar Compounds
- 2-tert-Butylphenol
- 2,4-Di-tert-butylphenol
- 4-tert-Butylcyclohexanol
Comparison: Acetylene;4-tert-butylphenol is unique due to its specific structure, which imparts distinct chemical properties and reactivity. For instance, its ability to form glycidyl ether through substitution reactions is a notable feature that distinguishes it from other similar compounds .
Properties
IUPAC Name |
acetylene;4-tert-butylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O.C2H2/c1-10(2,3)8-4-6-9(11)7-5-8;1-2/h4-7,11H,1-3H3;1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBQYTCIOHLJGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)O.C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28514-92-3 | |
| Record name | Phenol, 4-(1,1-dimethylethyl)-, polymer with ethyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28514-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80951203 | |
| Record name | 4-tert-Butylphenol--acetylene (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80951203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28514-92-3 | |
| Record name | Phenol, 4-(1,1-dimethylethyl)-, polymer with ethyne | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-tert-Butylphenol--acetylene (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80951203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



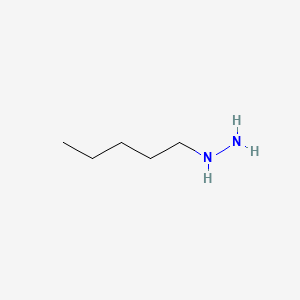

![5-Chloro-2-phenyl-1H-benzo[d]imidazole](/img/structure/B1617767.png)


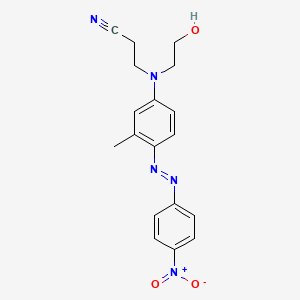
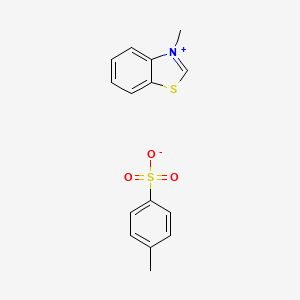

![1-chloro-4-[dichloro-(4-chlorophenyl)methyl]benzene](/img/structure/B1617779.png)
